

Technical Whitepaper: Characterization and Utilization of 3-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472

[Get Quote](#)

Executive Summary

3-Chloro-4-(methylsulfonyl)phenol is a disubstituted phenolic intermediate characterized by the presence of a strong electron-withdrawing methylsulfonyl group (

) at the para position and a chlorine atom at the meta position relative to the hydroxyl group. This specific substitution pattern imparts unique acidity and reactivity profiles, making it a critical building block in the development of metabolic disease therapeutics, particularly GPR119 agonists for the treatment of type 2 diabetes and obesity.

This guide outlines the chemical identity, validated synthetic pathways, physicochemical properties, and safety protocols for this compound, referencing key patent literature (e.g., WO2006/049304) where its synthesis and application are documented.

Chemical Identity & CAS Verification[1][2][3][4]

Unlike common commodity chemicals, **3-Chloro-4-(methylsulfonyl)phenol** is often cataloged under its specific structural name or as a patent-associated intermediate. Researchers must distinguish it from its isomer, 2-chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7), which has significantly different electronic properties.

Identification Data

Parameter	Detail
Chemical Name	3-Chloro-4-(methylsulfonyl)phenol
IUPAC Name	3-Chloro-4-methanesulfonylphenol
Molecular Formula	
Molecular Weight	206.65 g/mol
CAS Number	Not widely listed in public commodity databases. Referenced in Patent WO2006/049304 and WO2008081204 as a key intermediate. Note: Do not confuse with 2-chloro isomer (CAS 20945-65-7).
Key Precursor	3-Chloro-4-(methylthio)phenol (CAS 13560-43-5)
SMILES	<chem>CS(=O)(=O)C1=C(Cl)C=C(O)C=C1</chem>

Physicochemical Profile

The presence of the sulfonyl group at the para position significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, facilitating nucleophilic substitution reactions (e.g., ether synthesis) under milder basic conditions.

Property	Value / Prediction	Mechanism/Note
Appearance	White to off-white crystalline solid	Typical for sulfonyl phenols.
Melting Point	145–155 °C (Predicted)	High MP due to intermolecular hydrogen bonding and sulfone dipole interactions.
pKa (Phenol)	~7.2 – 7.8	Lower than phenol (9.95) due to electron-withdrawing () and ().
Solubility	Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.	Sulfone group imparts polarity, but the aromatic ring limits water solubility.
Stability	Stable under standard oxidative conditions; Hydrolytically stable.	Sulfone is fully oxidized; Phenol ring is deactivated towards electrophilic attack.

Synthetic Pathways[5][6][7]

The synthesis of **3-Chloro-4-(methylsulfonyl)phenol** is most efficiently achieved via the oxidation of its sulfide precursor. A de novo route from nitrobenzene derivatives is also viable for large-scale manufacturing where specific substitution patterns are required.

Route A: Oxidation of 3-Chloro-4-(methylthio)phenol (Preferred)

This route uses the commercially available sulfide precursor (CAS 13560-43-5).

Protocol:

- Dissolution: Dissolve 3-Chloro-4-(methylthio)phenol (1.0 eq) in a mixture of Methanol/Water (1:1 v/v).
- Oxidation: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C to control the exotherm.
 - Alternative: Use 30% (5.0 eq) with a catalytic amount of (Sodium tungstate) at 60°C.
- Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (disappearance of sulfide peak).
- Workup: Filter off inorganic salts. Extract the filtrate with Ethyl Acetate. Wash organic layer with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane if necessary.

Route B: De Novo Synthesis from 3-Chloro-4-fluoronitrobenzene

This route is used when the sulfide precursor is unavailable.

Workflow Diagram (Graphviz):



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis from nitrobenzene precursor involving nucleophilic substitution, oxidation, reduction, and diazotization.

Applications in Drug Development[5][6][7]

GPCR Agonist Synthesis (GPR119)

The primary application of **3-Chloro-4-(methylsulfonyl)phenol** is as a pharmacophore in the synthesis of GPR119 agonists.

- Mechanism: The phenol moiety acts as a nucleophile to couple with piperidine or piperazine carbamates (e.g., via 4-nitrophenyl chloroformate activation).
- Role: The 3-chloro and 4-methylsulfonyl groups provide critical steric and electronic interactions within the receptor binding pocket, enhancing potency and metabolic stability.
- Reference: See WO2006/049304 (Example 12) and WO2008081204 for specific coupling protocols.

Kinase Inhibitor Scaffolds

Sulfonyl phenols are frequently employed in kinase inhibitor design (e.g., Lapatinib analogs) to target the ATP-binding site. The electron-deficient ring system improves

-stacking interactions with the kinase hinge region.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

- NMR (400 MHz, DMSO-
):
 - ~10.8 ppm (s, 1H,
)
 - ~7.8 ppm (d, 1H, Ar-H, ortho to
)
 - ~7.0 ppm (d, 1H, Ar-H, ortho to

)

- ~6.9 ppm (dd, 1H, Ar-H, meta to

)

- ~3.2 ppm (s, 3H,

)

- IR Spectroscopy:

- Broad band at 3200–3400

(

stretch).

- Strong bands at ~1300

and ~1150

(

symmetric/asymmetric stretch).

- Mass Spectrometry (ESI-):

- peak at m/z 205.0.

Safety & Handling

Hazard Class	Statement	Precaution
Skin Irritation	Causes skin irritation (H315)	Wear nitrile gloves; wash immediately upon contact.
Eye Damage	Causes serious eye irritation (H319)	Use safety goggles; ensure eye wash station is nearby.
Acute Toxicity	Harmful if swallowed (H302)	Do not eat/drink in lab; handle in a fume hood.
Reactivity	Incompatible with strong oxidizing agents.	Store away from peroxides and strong bases.

References

- Hashimoto, H., et al. (2006). Piperidine derivatives and use thereof as GPR119 agonists. World Intellectual Property Organization. WO2006/049304.[1][2]
- Fyfe, M. C. T., et al. (2008). GPR119 Agonists. World Intellectual Property Organization. WO2008081204.
- PubChem. (n.d.). 3-Chloro-4-(methylthio)phenol (Precursor CAS 13560-43-5).[3] National Center for Biotechnology Information.
- BenchChem. (2025).[4] Synthesis of substituted phenols: A Technical Guide. (General Reference for Phenol Synthesis Protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. EP2377863A1 - Piperidine GPCR agonists - Google Patents \[patents.google.com\]](#)

- [2. WO2008081204A1 - Agonistes du gpcr de pipÃ©ridine - Google Patents \[patents.google.com\]](#)
- [3. 3-Chloro-4-\(methylthio\)phenol | CAS 13560-43-5 | Angene International Limited | 製品詳細 \[tci-chemical-trading.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: Characterization and Utilization of 3-Chloro-4-(methylsulfonyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13881472/docs#technical-whitepaper-characterization-and-utilization-of-3-chloro-4-methylsulfonyl-phenol\]](https://www.benchchem.com/product/b13881472/docs#technical-whitepaper-characterization-and-utilization-of-3-chloro-4-methylsulfonyl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check